molecular formula C11H6ClN3O2 B8546871 4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid

4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid

Cat. No. B8546871
M. Wt: 247.64 g/mol
InChI Key: ZSWBLEPFBRGQDG-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

A mixture of 4-chloro-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid methyl ester (0.73 g, 2.8 mol) and lithium hydroxide (0.38 g, 9.0 mmol) in tetrahydrofuran (15 mL) and water (3 mL) was heated at 50° C. for 1.5 hours. The mixture was allowed to cool to ambient temperature, treated with hydrochloric acid (1M, 9 mL) and evaporated in-vacuo to afford a grey solid (0.68 g, 98%). LCMS (Method B): RT=2.98 min, M+H+=248. 1H NMR (400 MHz, DMSO-d6): 12.98 (s, 1H), 9.05 (d, J=1.0 Hz, 1H), 8.95 (d, J=1.0 Hz, 1H), 8.63 (d, J=5.3 Hz, 1H), 7.54 (d, J=5.3 Hz, 1H).
Name
4-chloro-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid methyl ester
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:13]=[CH:12][C:11]2[NH:10][C:9]3[N:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:8]=3[C:7]=2[CH:6]=1)=[O:4].[OH-].[Li+].Cl>O1CCCC1.O>[Cl:18][C:17]1[C:8]2[C:7]3[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[N:13]=[CH:12][C:11]=3[NH:10][C:9]=2[N:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
4-chloro-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid methyl ester
Quantity
0.73 g
Type
reactant
Smiles
COC(=O)C1=CC=2C3=C(NC2C=N1)N=CC=C3Cl
Name
Quantity
0.38 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated in-vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC=2NC3=C(C21)C=C(N=C3)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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